Vilanterol Trifenatate-d4
Description
Significance of Stable Isotope Labeling in Drug Discovery and Development
Stable isotope labeling involves the incorporation of non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into a molecule. metsol.comsymeres.com This substitution, while minimally altering the chemical properties of the compound, provides a powerful tool for researchers to trace, quantify, and characterize drug molecules and their metabolites within complex biological systems. musechem.comresearchgate.net
Applications in Pharmacokinetic and Metabolic Profiling
The study of a drug's absorption, distribution, metabolism, and excretion (ADME) is fundamental to understanding its pharmacokinetic profile. musechem.comnih.gov Deuterium labeling is instrumental in these studies. symeres.comclearsynth.com By introducing deuterium atoms into a drug molecule, researchers can track its journey through the body using sensitive analytical techniques like mass spectrometry. metsol.comnih.gov This allows for the precise mapping of metabolic pathways and the identification of various metabolites. chemicalsknowledgehub.comsimsonpharma.com The kinetic isotope effect, where the C-D bond is stronger than the C-H bond, can sometimes slow down metabolic processes at the site of deuteration. nih.govmusechem.com This can lead to an altered pharmacokinetic profile, potentially improving the drug's half-life and exposure. symeres.comnih.govresearchgate.net
Role in Quantitative Bioanalysis and Internal Standard Methodologies
In quantitative bioanalysis, especially when using liquid chromatography-mass spectrometry (LC-MS), the use of an appropriate internal standard is crucial for accuracy and reproducibility. nih.govaptochem.comscispace.com A stable isotope-labeled (SIL) version of the analyte, such as a deuterated analog, is considered the gold standard for an internal standard. aptochem.comnih.govkcasbio.com
Vilanterol (B1248922) Trifenatate-d4 serves as an ideal internal standard for the quantification of Vilanterol. caymanchem.com Because it is chemically almost identical to the non-labeled Vilanterol, it co-elutes during chromatography and exhibits similar ionization efficiency in the mass spectrometer. aptochem.com This allows it to effectively compensate for variations in sample extraction, injection volume, and matrix effects, which are common sources of error in bioanalytical methods. aptochem.comkcasbio.comacanthusresearch.com The mass difference of four daltons between Vilanterol Trifenatate-d4 and the parent compound allows for their distinct detection by the mass spectrometer, ensuring accurate quantification. acanthusresearch.com
Overview of Vilanterol Trifenatate in Pharmacological Context
Vilanterol trifenatate is a key therapeutic agent in the management of respiratory diseases. Its deuterated counterpart, this compound, is synthesized for analytical and research purposes.
Vilanterol as a Long-Acting β2-Adrenoceptor (β2-AR) Agonist
Vilanterol is a selective long-acting β2-adrenergic agonist (LABA) with a 24-hour duration of action. medchemexpress.comnih.govdrugbank.com Its pharmacological effect is mediated through the stimulation of β2-adrenoceptors, which leads to the relaxation of bronchial smooth muscle. drugbank.comtga.gov.au This action is achieved by activating intracellular adenylate cyclase, the enzyme that increases the level of cyclic-3',5'-adenosine monophosphate (cAMP). drugbank.comtga.gov.au Vilanterol exhibits high selectivity for the β2-AR over β1-AR and β3-AR subtypes. medchemexpress.comnih.gov
Rationale for Developing Deuterated Analogs of Vilanterol Trifenatate
The primary reason for developing this compound is its use as an internal standard in bioanalytical methods. caymanchem.commedchemexpress.com The accurate measurement of Vilanterol concentrations in biological matrices like plasma is essential during drug development and for clinical monitoring. researchgate.netnih.gov The use of a deuterated internal standard significantly improves the robustness, accuracy, and precision of these quantitative assays. aptochem.comscispace.comkcasbio.com It helps to minimize the impact of matrix effects, where other components in the biological sample can interfere with the measurement of the analyte. kcasbio.com
Structural Basis for Deuterium Incorporation in this compound
This compound is a deuterated form of Vilanterol Trifenatate where four hydrogen atoms have been replaced by deuterium atoms. medchemexpress.comlgcstandards.com The specific placement of these deuterium atoms is on the ethoxy chain of the molecule. caymanchem.comlgcstandards.com This strategic placement ensures that the deuterium labels are on non-exchangeable positions, meaning they will not be easily replaced by hydrogen atoms from the surrounding environment, which is a critical characteristic for a stable internal standard. acanthusresearch.com
Interactive Data Table: Properties of Vilanterol Trifenatate and its Deuterated Analog
| Property | Vilanterol Trifenatate | This compound |
| Chemical Formula | C44H49Cl2NO7 | C44H45D4Cl2NO7 medchemexpress.com |
| Molecular Weight | 774.8 g/mol nih.gov | 778.79 g/mol medchemexpress.com |
| CAS Number | 503070-58-4 nih.gov | 2021249-10-3 caymanchem.commedchemexpress.cn |
| Primary Use | Long-acting β2-adrenergic agonist medchemexpress.comdrugbank.com | Internal standard for bioanalysis caymanchem.com |
| Isotopic Label | None | Four deuterium atoms lgcstandards.com |
Properties
Molecular Formula |
C₄₄H₄₅D₄Cl₂NO₇ |
|---|---|
Molecular Weight |
778.79 |
Synonyms |
Benzeneacetic acid, α,α-diphenyl-, compd. with (α1R)-α1-[[[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy]hexyl]amino]methyl]-4-hydroxy-1,3-benzenedimethanol-d4; _x000B_4-[(R)-2-[[6-[2-(2,6-Dichlorobenzyloxy)ethoxy]hexyl]amino]-1-hydroxyethyl]-2-(hydroxymethyl)p |
Origin of Product |
United States |
Synthetic Methodologies for Vilanterol Trifenatate D4
Strategies for Deuterium (B1214612) Incorporation in Complex Organic Molecules
The introduction of deuterium into complex organic molecules like Vilanterol (B1248922) can be achieved through various methods. These strategies are broadly categorized into the use of deuterated reagents and solvents, and selective isotopic exchange reactions. The choice of method depends on the desired location of the deuterium atoms, the stability of the substrate, and the availability of deuterated starting materials.
Deuterated Reagents and Solvents in Synthetic Routes
In the context of synthesizing complex pharmaceutical compounds, deuterated building blocks are often prepared and then carried through the synthetic sequence. arizona.edunih.govresearchgate.net This method allows for precise control over the location of the deuterium atoms. For instance, a deuterated aldehyde or isonitrile could be used in multicomponent reactions to create diverse deuterated products. arizona.edunih.govresearchgate.net The use of deuterated solvents is also common, particularly for reactions involving proton exchange where the solvent can act as the deuterium source. rsc.org
| Deuterated Reagent/Solvent | Typical Application in Synthesis |
| Deuterium Oxide (D₂O) | Source of deuterium in exchange reactions, often catalyzed. |
| Deuterium Gas (D₂) | Used in catalytic hydrogenation/deuterogenation of unsaturated bonds. |
| Sodium Borodeuteride (NaBD₄) | Reduction of carbonyls to deuterated alcohols. |
| Lithium Aluminum Deuteride (B1239839) (LiAlD₄) | A more potent reducing agent for carbonyls and esters. |
| Deuterated Solvents (e.g., CDCl₃, DMSO-d₆) | Primarily used for NMR analysis, but can act as a deuterium source in some reactions. |
| Deuterated Alkyl Halides (e.g., CD₃I) | Used for introducing deuterated alkyl groups. |
Selective Isotopic Exchange Reactions
Selective isotopic exchange reactions offer a powerful method for introducing deuterium into a molecule in the later stages of a synthesis. princeton.edu These reactions involve the direct replacement of hydrogen atoms with deuterium atoms, often facilitated by a catalyst. chem-station.com This "exchange approach" can be highly efficient for labeling specific positions within a complex molecule. princeton.edu
Metal-catalyzed hydrogen isotope exchange (HIE) is a prominent technique. nih.gov Catalysts based on palladium, ruthenium, or iridium can activate C-H bonds, allowing for exchange with a deuterium source like D₂O or D₂ gas. nih.gov For example, palladium on carbon (Pd/C) in the presence of D₂O can be used for the selective H-D exchange of various organic compounds. nih.gov Microwave-assisted deuterium exchange is another efficient method that can accelerate the labeling process. nih.gov
Electrochemical methods are also emerging for selective H-D exchange. These techniques can offer mild reaction conditions and avoid the use of expensive or toxic transition-metal catalysts. rsc.org The selectivity of these exchange reactions is often directed by functional groups within the molecule, allowing for predictable labeling patterns.
Synthetic Pathways to Vilanterol Trifenatate Precursors
The synthesis of the Vilanterol core typically begins with a commercially available starting material like salicylaldehyde. arkat-usa.org A series of reactions, including Friedel-Crafts acylation, chemo-selective reduction, and protection of hydroxyl groups, leads to a key intermediate. arkat-usa.org The critical chiral center is often introduced via an asymmetric reduction, such as the Corey-Itsuno reduction, to yield a chiral amino alcohol. arkat-usa.org This amino alcohol is then converted into a stable, crystalline oxazolidinone intermediate. arkat-usa.org
The second key fragment, the alkyl bromide side chain, is synthesized separately. This side chain contains the dichloro-substituted phenyl ring and the ether linkages. The final step in the synthesis of the Vilanterol base involves the alkylation of the oxazolidinone intermediate with the alkyl bromide side chain, followed by deprotection steps to reveal the final Vilanterol molecule. arkat-usa.org The Vilanterol Trifenatate salt is then formed by reacting the Vilanterol base with triphenylacetic acid. chemicalbook.comnih.gov
| Key Precursor/Intermediate | Role in Vilanterol Synthesis |
| Salicylaldehyde | Starting material for the aromatic core of Vilanterol. arkat-usa.org |
| Chiral Amino Alcohol | Product of asymmetric reduction, establishes the stereochemistry. arkat-usa.org |
| Oxazolidinone Intermediate | Stable, crystalline intermediate that facilitates purification and subsequent alkylation. arkat-usa.org |
| Alkyl Bromide Side Chain | Contains the dichloro-substituted phenyl ring and ether linkages; couples with the oxazolidinone. arkat-usa.org |
| Triphenylacetic Acid | Reacts with the Vilanterol base to form the trifenatate salt. chemicalbook.comnih.gov |
Synthesis of the Deuterated Vilanterol Base Compound
The synthesis of the deuterated Vilanterol base (Vilanterol-d4) would follow a similar pathway to the non-deuterated compound, but with the strategic introduction of deuterium atoms. Based on the structure of commercially available Vilanterol-d4, the deuterium atoms are typically incorporated into the ethoxy portion of the side chain. This can be achieved by using a deuterated precursor for the synthesis of the alkyl bromide side chain.
Intermediate Compounds in Vilanterol-d4 Synthesis
The key to synthesizing Vilanterol-d4 is the preparation of a deuterated version of the alkyl bromide side chain. A plausible approach would involve the use of a deuterated di-haloalkane or a deuterated ethylene glycol derivative as a starting material for this fragment.
For example, a deuterated 1-bromo-6-chlorohexane could be reacted with a deuterated ethylene glycol derivative, which is in turn connected to the 2,6-dichlorobenzyl moiety. This would result in a deuterated version of the alkyl bromide side chain. This deuterated fragment would then be coupled with the non-deuterated chiral oxazolidinone intermediate. The subsequent deprotection steps would yield the Vilanterol-d4 base.
| Intermediate | Description |
| Deuterated Alkyl Bromide | The side chain containing the dichloro-substituted phenyl ring and ether linkages, with deuterium atoms incorporated. |
| Chiral Oxazolidinone | The non-deuterated core of the Vilanterol molecule containing the chiral center. |
| Deuterated Coupled Product | The product of the reaction between the deuterated alkyl bromide and the chiral oxazolidinone. |
| Vilanterol-d4 Base | The final deuterated Vilanterol molecule after deprotection of the coupled product. |
Salt Formation Methodologies for Vilanterol Trifenatate-d4
The formation of the trifenatate salt is a critical step in the manufacturing of this compound, as it influences the physicochemical properties of the final active pharmaceutical ingredient, including its crystallinity and stability. Methodologies for the non-deuterated form are well-documented and are expected to be applicable to the deuterated analogue.
Solvent-Based Crystallization Techniques
Solvent-based crystallization is a common method for the salt formation and purification of Vilanterol Trifenatate. The selection of solvents is crucial for obtaining the desired crystalline form and purity.
One documented method for the non-deuterated Vilanterol Trifenatate involves the use of a mixed solvent system of dichloromethane and tert-butyl alcohol. In this process, the Vilanterol base and triphenylacetic acid are dissolved in the solvent mixture at an elevated temperature, followed by a controlled cooling process to induce crystallization. This method has been reported to yield a high purity product chemicalbook.com.
Another approach utilizes acetone as the primary solvent. Vilanterol base is reacted with an acetone solution of triphenylacetic acid at a specific temperature range (50-55°C) to yield Vilanterol Trifenatate google.com. Furthermore, recrystallization from a mixture of acetone and water has been shown to be effective in producing different polymorphic forms and improving the final product's chemical purity google.com. The use of a non-alcoholic solvent like acetone has been highlighted for achieving a decreased impurity profile, with purities greater than 99.5% by HPLC being reported google.com.
The table below summarizes solvent systems used in the crystallization of non-deuterated Vilanterol Trifenatate.
| Solvent System | Temperature Program | Reported Purity |
| Dichloromethane / t-butanol | Heated to 66°C, then cooled to 5°C | 99.9% |
| Acetone | 50-55°C | 99.79% |
| Acetone / Water | Not specified | Higher chemical purity than acetone alone |
Polymorphism and Crystalline Form Characterization of Deuterated Salt (e.g., Form II)
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical aspect of pharmaceutical development as different polymorphs can exhibit different physical and chemical properties. For the non-deuterated Vilanterol Trifenatate, several crystalline forms have been identified and characterized, including Form I, Form II, and Form III. While specific studies on the polymorphism of this compound are not available, the characterization of the non-deuterated forms provides a basis for what might be expected for the deuterated compound.
Crystalline Form II of Vilanterol Trifenatate has been characterized using various analytical techniques.
Powder X-ray Diffraction (PXRD): A new crystalline form, designated as Form II, has been identified for Vilanterol Trifenatate. It is characterized by a specific X-ray powder diffraction (XRPD) pattern with characteristic diffraction angles. One patent describes a new crystalline form of vilanterol trifenatate, designated form II, characterized by an X-ray diffraction profile of powders having the following characteristic diffraction angles (2-theta): 14.26°; 14.72°; 17.51°; 23.98° and 24.32° google.com.
Differential Scanning Calorimetry (DSC): DSC analysis of Form II of non-deuterated Vilanterol Trifenatate shows a distinct thermal profile, which can be used to differentiate it from other polymorphic forms.
Thermogravimetric Analysis (TGA): TGA can be used to assess the thermal stability and solvent/water content of the crystalline forms. For Form II of non-deuterated Vilanterol Trifenatate, TGA data is available to complement its characterization google.com.
The following table summarizes the characteristic PXRD peaks for a novel crystalline form of non-deuterated Vilanterol Trifenatate, which may be analogous to a potential Form II of the deuterated salt.
| Diffraction Angle (2θ) |
| 14.26° |
| 14.72° |
| 17.51° |
| 23.98° |
| 24.32° |
Purification and Isotopic Purity Assessment
The purification of this compound is essential to ensure its chemical and isotopic purity, particularly for its intended use as an internal standard in analytical methods.
Chromatographic Techniques for High Purity (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purification and purity assessment of Vilanterol Trifenatate. Several HPLC methods have been developed for the analysis of the non-deuterated compound, and these can be adapted for the deuterated analogue.
A simple liquid chromatographic method has been developed for the quantitative determination of R-vilanterol and its S-enantiomer using a Chiralpak ID column with a mobile phase of hexane-ethanol-ethanolamine nih.gov. Reversed-phase HPLC methods have also been established for the simultaneous estimation of Vilanterol Trifenatate with other active ingredients, demonstrating the robustness of this technique for quality control medwinpublishers.com. These methods typically achieve high levels of purity, often exceeding 99.5% google.com. For instance, a method for purifying vilanterol trifenatate by crystallization from specific ketone solvents has been described to achieve high purity google.com.
Spectroscopic Confirmation of Deuterium Labeling (e.g., Mass Spectrometry, NMR)
Spectroscopic techniques are indispensable for confirming the successful incorporation of deuterium atoms into the Vilanterol molecule and for assessing the isotopic purity of the final product.
Mass Spectrometry (MS): Mass spectrometry is a primary tool for determining the molecular weight of this compound and confirming the presence of the four deuterium atoms. The molecular formula of Vilanterol-d4 is C24H29D4Cl2NO5, with a molecular weight of 490.45 pharmaffiliates.com. The trifenatate salt would have a correspondingly higher mass. Vilanterol-d4 is intended for use as an internal standard for quantification by GC- or LC-MS caymanchem.com.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H NMR, is a powerful technique for determining the location of deuterium labeling. By comparing the ¹H NMR spectrum of this compound with that of the non-deuterated compound, the absence of signals at specific chemical shifts indicates the positions of deuterium substitution. While a specific ¹H NMR spectrum for this compound is not publicly available, ¹H NMR data for the non-deuterated Vilanterol Trifenatate can be used as a reference chemicalbook.com. The disappearance of proton signals in the deuterated compound's spectrum would confirm the success of the isotopic labeling.
Advanced Analytical Applications of Vilanterol Trifenatate D4
Vilanterol (B1248922) Trifenatate-d4 as an Internal Standard in Quantitative Bioanalysis
In quantitative bioanalysis, the primary goal is to accurately measure the concentration of a target analyte in a complex biological matrix such as plasma, urine, or tissue. clearsynth.com Stable isotope-labeled internal standards (SIL-IS), like Vilanterol Trifenatate-d4, are considered the gold standard for this purpose. scispace.comkcasbio.com The use of a SIL-IS is crucial for correcting variability that can occur during sample preparation, chromatography, and ionization in mass spectrometry. biopharmaservices.com By adding a known amount of this compound to each sample, analysts can normalize the response of the unlabeled analyte, thereby compensating for matrix effects, extraction inconsistencies, and instrument fluctuations. kcasbio.com
The key advantage of using a deuterated internal standard is that it co-elutes with the analyte of interest and exhibits similar ionization behavior in the mass spectrometer's ion source. texilajournal.com This co-elution ensures that both the analyte and the internal standard experience the same matrix effects, leading to a more accurate and precise quantification. kcasbio.com The mass difference between Vilanterol Trifenatate and its d4 analog allows for their simultaneous detection and differentiation by the mass spectrometer without spectral interference.
Mass spectrometry has become an indispensable tool in bioanalysis due to its high sensitivity and selectivity. texilajournal.com this compound is predominantly used in conjunction with various MS techniques to ensure the reliability of quantitative data.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common platform for the quantification of small molecules like Vilanterol in biological matrices. In these methods, this compound is added to calibration standards, quality control samples, and unknown study samples. mdpi.com The ratio of the peak area of Vilanterol to that of this compound is then used to construct a calibration curve and determine the concentration of Vilanterol in the unknown samples. mdpi.com This ratiometric approach significantly improves the precision and accuracy of the measurement by correcting for variations in sample processing and instrument response. researchgate.net The use of a stable isotope-labeled internal standard like Vilanterol-d4 is highly recommended by regulatory bodies for bioanalytical method validation. kcasbio.com
Table 1: Example Parameters for LC-MS/MS Quantification of Vilanterol
| Parameter | Typical Value/Condition |
| Chromatographic Column | Reversed-phase C18 |
| Mobile Phase | Gradient of acetonitrile (B52724) and water with formic acid |
| Flow Rate | 0.5 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transition (Vilanterol) | Precursor Ion -> Product Ion |
| MS/MS Transition (Vilanterol-d4) | [Precursor Ion+4] -> [Product Ion+4] |
| Internal Standard | This compound |
While less common for a molecule of Vilanterol's size and polarity, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of certain compounds, often after derivatization to increase volatility. In such cases, a deuterated internal standard is invaluable. nih.gov The internal standard corrects for variability in the derivatization reaction, injection volume, and potential thermal degradation in the GC inlet. researchgate.net The use of a deuterated standard in GC-MS helps to distinguish the analyte from matrix components and ensures accurate quantification. scienceopen.com
Table 2: Hypothetical GC-MS Analysis Parameters for a Derivatized Analyte
| Parameter | Typical Value/Condition |
| GC Column | Capillary column (e.g., HP-5MS) |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Derivatization Agent | Silylating agent (e.g., BSTFA) |
| Ionization Mode | Electron Ionization (EI) |
| Internal Standard | Deuterated analog of the analyte |
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for the identification of unknown metabolites. pharmaron.com In metabolite identification studies, this compound can be used to distinguish drug-related metabolites from endogenous matrix components. nih.govresearchgate.net The characteristic mass shift of +4 Da between the unlabeled drug and its deuterated internal standard helps in tracking the metabolic fate of the drug. researchgate.net Furthermore, HRMS can be used for quantitative purposes, and the inclusion of a deuterated internal standard improves the accuracy and precision of these measurements, similar to its role in LC-MS/MS. nih.gov
The development and validation of a bioanalytical method using a deuterated internal standard must adhere to strict regulatory guidelines. nist.gov The goal is to demonstrate that the method is reliable and reproducible for its intended purpose.
Key validation parameters include linearity, accuracy, precision, and selectivity. researchgate.net
Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte. nih.govnih.govresearchgate.net A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. lcms.cz
Accuracy refers to the closeness of the measured concentration to the true concentration. lcms.cz It is typically assessed by analyzing quality control samples at different concentration levels. scispace.com
Precision measures the degree of scatter between a series of measurements. lcms.cz It is evaluated at both the intra-day (repeatability) and inter-day (intermediate precision) levels. scispace.com
Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, impurities, and matrix components.
Table 3: Typical Acceptance Criteria for Bioanalytical Method Validation
| Parameter | Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | ≥ 0.99 |
| Accuracy (% Bias) | Within ±15% of the nominal value (±20% for LLOQ) |
| Precision (% CV) | ≤ 15% (≤ 20% for LLOQ) |
| Selectivity | No significant interference at the retention time of the analyte and internal standard |
Method Development and Validation Parameters for Deuterated Internal Standards
Matrix Effects and Ion Suppression/Enhancement Mitigation
In quantitative bioanalysis using Liquid Chromatography-Mass Spectrometry (LC-MS), matrix effects present a significant challenge. These effects arise from co-eluting endogenous or exogenous components in a sample matrix (e.g., plasma, urine) that interfere with the ionization efficiency of the target analyte in the mass spectrometer's ion source. This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy and reproducibility of the analytical method.
This compound is instrumental in correcting for these variable matrix effects. As a stable isotope-labeled internal standard (SIL-IS), it is chemically identical to the analyte (Vilanterol) but has a distinct mass due to the incorporation of four deuterium (B1214612) atoms. It is added to samples at a known concentration early in the sample preparation process.
Key Research Findings:
Co-elution and Compensation: Because this compound has nearly identical physicochemical properties to the non-deuterated Vilanterol, it co-elutes during chromatography and experiences the same degree of ion suppression or enhancement in the ion source.
Ratio-Based Quantification: By measuring the ratio of the analyte's signal to the internal standard's signal, any signal fluctuation caused by matrix effects is effectively nullified. If the analyte signal is suppressed by 20%, the internal standard signal will also be suppressed by 20%, leaving the ratio unchanged and ensuring an accurate calculation of the analyte's concentration.
Method Robustness: The use of a SIL-IS like this compound is the preferred method to correct for matrix effects, as it is more reliable than matrix matching or extensive sample cleanup alone. This approach is recommended by regulatory bodies for bioanalytical method validation. nih.gov
| Challenge | Mitigation Strategy with this compound | Outcome |
| Ion Suppression | The d4-internal standard experiences the same signal suppression as the analyte. | The analyte/internal standard ratio remains constant, correcting for the signal loss. |
| Ion Enhancement | The d4-internal standard experiences the same signal enhancement as the analyte. | The analyte/internal standard ratio remains constant, correcting for the signal gain. |
| Sample Variability | Different biological samples (e.g., from different patients) can have varying matrix components. | The internal standard co-elutes and compensates for matrix effects on a per-sample basis. |
Isotopic Purity and Cross-Talk Considerations
For a deuterated internal standard to be effective, its isotopic purity is of paramount importance. High isotopic purity ensures that the internal standard solution consists overwhelmingly of the deuterated molecule (d4) with minimal presence of the non-deuterated (d0) form.
"Cross-talk" refers to the interference between the mass spectrometric signals of the analyte and the internal standard. This can occur in two ways:
The analyte's isotopic distribution (due to naturally occurring heavy isotopes like ¹³C) contributes to the signal of the internal standard.
The internal standard contains impurities of the non-deuterated analyte, contributing to the analyte's signal.
Key Research Findings:
Minimizing d0 Impurity: this compound must be synthesized to have very high isotopic enrichment to prevent its contribution to the native Vilanterol signal, which is especially critical when measuring very low concentrations of the analyte.
Preventing Isotopic Contribution: While Vilanterol contains chlorine atoms, which have significant natural isotopes, the primary concern is often the contribution of the analyte's natural isotopic variants to the internal standard's mass channel. Careful selection of precursor ions and fragment ions for quantification in tandem mass spectrometry (MS/MS) can minimize this type of cross-talk.
Nonlinear Calibration: Significant cross-talk can lead to nonlinear calibration curves and biased results. Using a high-purity internal standard like this compound helps maintain the linearity and accuracy of the assay across the entire calibration range.
| Consideration | Importance in Assays Using this compound |
| Isotopic Purity | Ensures the internal standard does not artificially inflate the measured concentration of the analyte. A purity of >98% is typically required. |
| Analyte Cross-Talk | The natural isotopic abundance of Vilanterol (C₂₄H₃₃Cl₂NO₅) could potentially contribute to the d4 signal, although this is generally minimal with sufficient mass separation. |
| Internal Standard Cross-Talk | The presence of non-deuterated Vilanterol in the d4 standard is a more significant risk and must be minimized during synthesis. |
Use in Isotopic Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry (IDMS) is considered a definitive analytical method for achieving the highest level of accuracy and precision in quantification. The technique relies on the addition of a known amount of an isotopically enriched standard—in this case, this compound—to a sample containing the analyte of unknown concentration.
The fundamental principle of IDMS is the measurement of the altered isotopic ratio in the mixture. Since the amount of the added isotopic standard is known precisely, the initial concentration of the native analyte can be calculated with high accuracy from the measured ratio.
Key Research Findings:
Pharmacokinetic Studies: IDMS using an isotopically labeled internal standard is the gold standard for pharmacokinetic studies. For instance, in determining the concentration of Vilanterol in human plasma, [²H₁₂]vilanterol has been used as an internal standard to achieve a low limit of quantitation (10 pg/mL), enabling precise characterization of the drug's absorption, distribution, metabolism, and excretion (ADME) profile. core.ac.uk
Correction for Losses: this compound corrects not only for matrix effects but also for any analyte loss during sample preparation, extraction, and injection. nih.gov Because the standard and analyte behave identically during these steps, the final ratio remains unaffected by procedural inconsistencies.
High Precision Quantification: By using IDMS, analytical variability is significantly reduced, leading to high precision and accuracy, which is essential for clinical and regulatory submissions.
Impurity Profiling and Stability Studies of Vilanterol Trifenatate Formulations
Identification and Quantification of Degradation Products and Impurities
Impurity profiling is a critical aspect of pharmaceutical development, ensuring the safety and efficacy of the final drug product. Impurities can originate from the manufacturing process (process impurities) or from the degradation of the drug substance over time (degradation products).
Analytical methods must be capable of separating, identifying, and quantifying these impurities. This compound plays a crucial role as an internal standard for the accurate quantification of the parent drug, which in turn allows for the precise relative quantification of its impurities.
Key Research Findings:
Known Impurities: Several process-related impurities and degradation products of Vilanterol have been identified. A stability-indicating UPLC method coupled with mass spectrometry was used to investigate Vilanterol's stability under various stress conditions. nih.gov
Degradation Pathways: Forced degradation studies show that Vilanterol is susceptible to degradation under acidic, basic, and oxidative conditions, while remaining stable under thermal and photolytic stress. nih.gov Mass spectrometry was used to elucidate the structures of the resulting degradation products. nih.gov
Accurate Quantification: For the quantification of these impurities, a validated, stability-indicating chromatographic method is required. This compound would be used as the internal standard to ensure that the concentration of Vilanterol itself is measured accurately, allowing impurity levels to be reported precisely relative to the active pharmaceutical ingredient (API).
| Impurity/Degradant | Potential Origin | Analytical Context |
| Acidic Degradation Product | Forced Degradation (Acid Hydrolysis) | Identified in stress testing; structure elucidated via MS. nih.gov |
| Basic Degradation Product | Forced Degradation (Base Hydrolysis) | Identified in stress testing; structure elucidated via MS. nih.gov |
| Oxidative Degradation Product | Forced Degradation (Oxidation) | Identified in stress testing; structure elucidated via MS. nih.gov |
Role of Deuterated Analogs in Stress Testing and Forced Degradation Studies
Forced degradation studies are essential for developing stability-indicating analytical methods, understanding potential degradation pathways, and identifying degradation products that could appear in the drug product during its shelf life. nih.goviajps.com These studies involve subjecting the drug substance to harsh conditions such as heat, light, humidity, and extreme pH.
In these studies, this compound serves as a stable point of reference for quantification.
Key Research Findings:
Tracking Degradation: As the parent Vilanterol molecule degrades under stress, its concentration decreases. By spiking all samples (including the unstressed control and the various stressed samples) with a fixed amount of this compound, the extent of degradation can be accurately quantified over time.
Method Validation: The deuterated analog helps validate the stability-indicating nature of an analytical method. The method must be able to resolve the parent peak from all significant degradation product peaks, and the internal standard ensures that the quantification of the parent peak is accurate even as its concentration changes.
Kinetic Analysis: In a study of Vilanterol's degradation kinetics, the drug was found to be stable under photolytic and thermal stress but degraded under acidic, basic, and oxidative conditions, following first-order reaction kinetics. nih.gov A deuterated internal standard is invaluable in such kinetic studies for ensuring the precision of concentration measurements at each time point.
Chromatographic and Spectrometric Techniques for Impurity Analysis
A variety of sophisticated analytical techniques are employed for the separation and identification of impurities in Vilanterol Trifenatate formulations. The combination of high-resolution chromatography with sensitive mass spectrometry is particularly powerful. iajps.comlcms.cz
Key Research Findings:
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC (RP-HPLC), is widely used for the separation of Vilanterol from its impurities and is often coupled with UV detection. iajps.com
Ultra-Performance Liquid Chromatography (UPLC): UPLC offers higher resolution and faster analysis times compared to traditional HPLC, making it ideal for resolving complex mixtures of the parent drug and multiple minor impurities. A UPLC method was successfully developed to analyze Vilanterol and its degradants. nih.gov
Mass Spectrometry (MS): Tandem mass spectrometry (MS/MS) is essential for the structural elucidation of unknown impurities and degradation products. nih.govresearchgate.net By analyzing the fragmentation patterns of impurity ions, chemists can propose and confirm their chemical structures. LC-MS is a cornerstone technique for impurity profiling in the pharmaceutical industry. chimia.ch
| Technique | Application in Vilanterol Impurity Analysis | Reference |
| UPLC | High-resolution separation of Vilanterol from its degradation products formed under stress conditions. | nih.gov |
| HPLC | Quantitative analysis and separation of process-related impurities and the main API. | iajps.com |
| Mass Spectrometry (MS/MS) | Structural elucidation of degradation products; sensitive detection and confirmation of known impurities. | nih.govresearchgate.net |
Mechanistic and Pre Clinical Pharmacokinetic/metabolic Research Employing Vilanterol Trifenatate D4
Elucidation of Metabolic Pathways of Vilanterol (B1248922) Trifenatate
Research into the metabolic fate of Vilanterol is crucial for understanding its efficacy and disposition. Vilanterol is known to undergo extensive first-pass metabolism, with metabolites being the primary circulating drug-related material in plasma. nih.govresearchgate.net The deuterated form, Vilanterol Trifenatate-d4, is instrumental in these investigations.
In vitro metabolic stability assays are fundamental in early drug development to predict the hepatic clearance of a compound. evotec.comsygnaturediscovery.com These studies typically utilize subcellular fractions like liver microsomes, which are rich in cytochrome P450 (CYP) enzymes, or more complete systems like intact hepatocytes, which contain both Phase I and Phase II enzymes and cofactors. evotec.comnih.govcreative-bioarray.comnih.gov
In these experiments, the parent compound is incubated with the liver preparation, and its disappearance over time is monitored by analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net this compound is ideally suited for use as an internal standard in these assays. Its near-identical chemical properties ensure it behaves similarly to the non-labeled Vilanterol during sample extraction and chromatographic separation, while its distinct mass allows for precise quantification, correcting for any analytical variability.
The data generated from these studies, such as half-life (t½) and intrinsic clearance (CLint), are used to rank compounds and predict in vivo hepatic clearance. evotec.com Studies have shown that Vilanterol is subject to high first-pass metabolism, indicating low metabolic stability in the liver. tga.gov.au
| Parameter | Human Liver Microsomes | Human Hepatocytes |
| Incubation Time (min) | 0, 5, 15, 30, 60 | 0, 15, 30, 60, 120 |
| Half-Life (t½, min) | 18.5 | 22.1 |
| Intrinsic Clearance (CLint, µL/min/mg protein) | 37.4 | - |
| Intrinsic Clearance (CLint, µL/min/10⁶ cells) | - | 25.8 |
| This table presents illustrative data typical for a compound with high hepatic metabolism, based on standard in vitro stability assays. This compound would be used as an internal standard for the quantification of the parent compound. |
The use of deuterated tracers is a powerful strategy for metabolite identification. When a mixture of Vilanterol Trifenatate and this compound (e.g., a 1:1 ratio) is incubated in a metabolic system, mass spectrometry can easily detect pairs of signals for the parent drug and each metabolite. These signal pairs will be separated by 4 mass units (the mass difference between d4 and d0), creating a unique isotopic pattern. This "doublet" signature allows for the unambiguous identification of drug-related material against the complex background of endogenous molecules in the biological matrix. nih.gov
Studies on Vilanterol have identified that the primary metabolic route is O-dealkylation, leading to a range of metabolites with significantly reduced pharmacological activity. nih.govdrugbank.com Minor pathways have also been noted. drugbank.com Using this compound as a tracer would confirm these pathways and could help identify novel, previously undetected metabolites by virtue of the characteristic isotopic pattern.
| Compound | Proposed Metabolic Reaction | Expected Mass Shift from Parent (Da) | Deuterium (B1214612) Label Retained |
| Metabolite 1 (M1) | O-dealkylation | - C₁₀H₁₂O₂ | +4 |
| Metabolite 2 (M2) | Hydroxylation | + O | +4 |
| Metabolite 3 (M3) | N-dealkylation | - C₅H₁₁ | +4 |
| This table shows hypothetical metabolites of Vilanterol. Using this compound as a tracer, metabolites retaining the deuterium label would exhibit a mass 4 Da higher than their non-labeled counterparts, confirming their origin. |
In vitro studies have definitively shown that Vilanterol is principally metabolized by the cytochrome P450 enzyme CYP3A4. tga.gov.audrugbank.comfda.gov To characterize the interaction, enzyme kinetic studies are performed, typically using human liver microsomes or recombinant CYP3A4 enzymes. nih.gov These experiments measure the rate of metabolism at various substrate concentrations to determine key parameters like the Michaelis-Menten constant (Km), which reflects the substrate affinity for the enzyme, and the maximum reaction velocity (Vmax). nih.gov
This information is critical for predicting potential drug-drug interactions. For instance, co-administration of Vilanterol with a strong CYP3A4 inhibitor like ketoconazole (B1673606) results in increased systemic exposure to Vilanterol. fda.govnih.gov
| Enzyme System | Substrate | Km (µM) | Vmax (pmol/min/mg protein) |
| Human Liver Microsomes | Vilanterol Trifenatate | 5.2 | 150 |
| Recombinant CYP3A4 | Vilanterol Trifenatate | 4.8 | 135 |
| This table presents hypothetical enzyme kinetic parameters for the metabolism of Vilanterol by CYP3A4. Such data are crucial for predicting metabolic clearance and drug interaction potential. |
The substitution of a hydrogen atom with a deuterium atom at a metabolic site can slow down the rate of a chemical reaction, a phenomenon known as the deuterium kinetic isotope effect (KIE). nih.govnih.gov This occurs because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, requiring more energy to break.
By comparing the metabolic rate of Vilanterol Trifenatate with that of this compound, researchers can determine if the cleavage of a C-H bond at the deuterated position is a rate-limiting step in its metabolism by CYP3A4. nih.gov If a significant KIE is observed (typically a value >1.5), it provides valuable insight into the enzymatic mechanism. This strategy is a sophisticated approach to probe the finer details of metabolic pathways. nih.govdntb.gov.ua
| Compound | Intrinsic Clearance (CLint, µL/min/mg) | Kinetic Isotope Effect (KIE) on CLint (CLint_d0 / CLint_d4) |
| Vilanterol Trifenatate (d0) | 37.4 | 1.8 |
| This compound | 20.8 | |
| This table illustrates a hypothetical kinetic isotope effect. A KIE value greater than 1 suggests that breaking the C-H bond at the deuterated position is a rate-limiting step in the metabolic process. |
In Vitro Pharmacokinetic Profiling
Beyond metabolism, understanding the permeability and transport of a drug across biological membranes is essential to its pharmacokinetic profile.
P-glycoprotein (P-gp) is an efflux transporter protein found in various tissues that actively pumps substrates out of cells, limiting drug absorption and tissue penetration. fda.govfrontiersin.orgnih.gov In vitro studies have confirmed that Vilanterol is a substrate for the P-gp transporter. tga.gov.aufda.gov
The standard method to investigate this is a bidirectional transport assay using cell monolayers, such as Caco-2 cells, which express P-gp. nih.govmsu.ru The permeability of the compound is measured in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. A B-to-A permeability that is significantly higher than the A-to-B permeability (an efflux ratio >2) indicates active efflux by a transporter like P-gp. nih.gov As in metabolic studies, this compound would be an excellent internal standard for accurate quantification in these assays.
| Direction | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
| Apical to Basolateral (A→B) | 1.5 | 4.0 |
| Basolateral to Apical (B→A) | 6.0 | |
| This table presents typical results from a Caco-2 permeability assay for a compound that is a P-gp substrate. An efflux ratio >2 is indicative of active transport. |
Plasma Protein Binding Determinations
The extent to which a drug binds to plasma proteins is a critical determinant of its pharmacokinetic profile, as it is generally the unbound fraction of the drug that is free to distribute into tissues and interact with its pharmacological target. In vitro studies using human plasma have been conducted to determine the plasma protein binding of vilanterol. These experiments typically employ methods such as equilibrium dialysis or ultrafiltration.
Research indicates that vilanterol is highly bound to human plasma proteins. The average in vitro plasma protein binding for vilanterol is approximately 94%. drugbank.com This high degree of binding influences its volume of distribution and clearance characteristics.
| Parameter | Value (Human Plasma) | Source |
|---|---|---|
| Plasma Protein Binding | ~94% | drugbank.com |
Distribution Studies in Pre-clinical Cellular Models or Tissue Systems
To understand the potential for a drug to reach its site of action, distribution studies are conducted in relevant preclinical models. For an inhaled drug like vilanterol, these models can include in vitro systems such as human airway epithelial cell cultures or isolated lung tissue preparations. These systems allow for the investigation of drug transport across biological barriers and accumulation in target cells.
While specific distribution data within these cellular models is not extensively detailed, in vivo pharmacokinetic studies in humans provide a measure of the drug's distribution throughout the body. Following intravenous administration, which ensures complete bioavailability, the volume of distribution at steady-state (Vdss) for vilanterol has been determined.
The mean Vdss for vilanterol in healthy subjects is 165 liters. drugbank.com This value indicates that the drug distributes extensively into tissues beyond the plasma volume.
| Parameter | Value (Healthy Subjects, IV) | Source |
|---|---|---|
| Volume of Distribution (Vdss) | 165 L | drugbank.com |
Molecular Pharmacodynamics and Receptor Binding Studies
The therapeutic effect of vilanterol is derived from its interaction with β-adrenoceptors. Molecular pharmacodynamic and receptor binding studies are essential to characterize the affinity, selectivity, and functional activity of the compound at its target receptor.
Quantification of Ligand-Receptor Interactions using Labeled Analogs
Radioligand binding assays are a primary method for quantifying the direct interaction between a ligand and its receptor. These studies have been used to determine the binding affinity of vilanterol for the β2-adrenoceptor (β2-AR). The results demonstrate that vilanterol possesses a high affinity for the β2-AR. nih.gov
Preclinical studies show that vilanterol displays a subnanomolar affinity for the β2-AR. nih.govresearchgate.net Its affinity is comparable to that of salmeterol (B1361061) but higher than that of other long-acting β2-agonists such as olodaterol, formoterol (B127741), and indacaterol (B1671819). nih.govresearchgate.net This high affinity contributes to its potent and long-lasting pharmacological effect.
| Compound | Relative Affinity for β2-Adrenoceptor | Source |
|---|---|---|
| Vilanterol | High (Subnanomolar) | nih.govresearchgate.net |
| Salmeterol | Comparable to Vilanterol | nih.govresearchgate.net |
| Olodaterol | Lower than Vilanterol | nih.govresearchgate.net |
| Formoterol | Lower than Vilanterol | nih.govresearchgate.net |
| Indacaterol | Lower than Vilanterol | nih.govresearchgate.net |
Investigation of Selective β2-Adrenoceptor Agonism
For inhaled bronchodilators, selectivity for the β2-adrenoceptor, which is predominant in airway smooth muscle, over β1-adrenoceptors (found mainly in the heart) and β3-adrenoceptors (in adipose tissue) is crucial for minimizing potential side effects. Vilanterol has been extensively studied and has demonstrated a high degree of selectivity for the β2-AR. nih.govnih.gov
Vilanterol is approximately 1,000-fold more selective for the β2-adrenoceptor than for the β1-adrenoceptor and 400-fold more selective than for the β3-adrenoceptor. drugbank.com Functional assays measuring the potency of the compound at each receptor subtype further confirm this selectivity profile. medchemexpress.com The selectivity of vilanterol is similar to that of salmeterol but significantly greater than that of formoterol and indacaterol. nih.gov
| Receptor Subtype | Potency (pEC50) | Selectivity Ratio vs. β2-AR | Source |
|---|---|---|---|
| β2-Adrenoceptor | 9.4 | - | medchemexpress.com |
| β1-Adrenoceptor | 6.4 | ~1000-fold | drugbank.commedchemexpress.com |
| β3-Adrenoceptor | 6.1 | ~400-fold | drugbank.commedchemexpress.com |
Downstream Cellular Signaling Pathway Investigations (e.g., cAMP accumulation)
The pharmacological effect of β2-adrenoceptor agonists is mediated through a well-defined downstream signaling pathway. Activation of the β2-AR stimulates the intracellular enzyme adenylyl cyclase, which in turn catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP). drugbank.com This increase in intracellular cAMP leads to the relaxation of bronchial smooth muscle. medcentral.comufl.edu
Functional assays measuring cAMP accumulation in cells expressing recombinant human β-adrenoceptors are used to quantify the potency and efficacy of agonists. In these studies, vilanterol has been shown to be a potent and effective agonist. nih.govnih.gov The potency of vilanterol in stimulating cAMP production at the β2-AR is significantly higher than at β1- and β3-ARs, consistent with its receptor binding selectivity. medchemexpress.com Furthermore, vilanterol demonstrates a level of intrinsic efficacy that is comparable to indacaterol and significantly greater than that of salmeterol. nih.gov
| Receptor Subtype | Functional Potency (pEC50) in cAMP Assays | Source |
|---|---|---|
| Human β2-Adrenoceptor | 9.4 | medchemexpress.com |
| Human β1-Adrenoceptor | 6.4 | medchemexpress.com |
| Human β3-Adrenoceptor | 6.1 | medchemexpress.com |
Quality Control and Reference Standard Applications
Vilanterol (B1248922) Trifenatate-d4 as a Certified Reference Material (CRM)
Vilanterol Trifenatate-d4 is available as a Certified Reference Material (CRM), which is a highly characterized and controlled substance used to ensure the quality and metrological validity of analytical measurements. As a CRM, it provides a benchmark for analytical laboratories to confirm the identity and purity of Vilanterol Trifenatate in pharmaceutical products.
These reference standards are produced by manufacturers who may operate under international standards such as ISO 17034, which specifies the requirements for the competence of reference material producers. lgcstandards.com This ensures that the material has been rigorously tested and that its properties, such as purity and identity, are well-established and documented. A Certificate of Analysis (CoA) accompanies the CRM, providing detailed information from laboratory analyses of a specific batch, including supplier details, material identification, and evidence of conformity. pharmacompass.com
The primary use of this compound as a reference material is as an internal standard for the quantification of vilanterol, especially in bioanalytical methods using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.com Its stable isotope-labeled nature makes it an ideal internal standard because it co-elutes with the non-labeled analyte (Vilanterol Trifenatate) but is distinguishable by its higher mass. This allows for precise quantification by correcting for variations in sample preparation and instrument response.
Table 1: Chemical and Product Information for this compound
| Attribute | Details | Reference |
|---|---|---|
| Chemical Name | (R)-4-(2-((6-(2-((2,6-dichlorobenzyl)oxy)ethoxy-1,1,2,2-d4)hexyl)amino)-1-hydroxyethyl)-2-(hydroxymethyl)phenol 2,2,2-triphenylacetate | lgcstandards.com |
| CAS Number | 2021249-10-3 | lgcstandards.comcaymanchem.compharmaffiliates.com |
| Molecular Formula | C44H45D4Cl2NO7 | pharmaffiliates.com |
| Molecular Weight | 778.8 g/mol | caymanchem.compharmaffiliates.com |
| Product Type | Stable Isotope Labelled Reference Standard | lgcstandards.com |
| Common Use | Internal standard for quantification of vilanterol by GC- or LC-MS | caymanchem.com |
Role in Analytical Method Development and Validation in Pharmaceutical Quality Control
The development and validation of analytical methods are fundamental to pharmaceutical quality control, ensuring that medicines are safe and effective. This compound plays a crucial role in this process, particularly for methods designed to quantify Vilanterol Trifenatate in bulk drug substances and finished pharmaceutical products. synzeal.com
Several analytical methods, predominantly Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), have been developed for the estimation of Vilanterol Trifenatate, often in combination with other active pharmaceutical ingredients like Fluticasone Furoate or Umeclidinium Bromide. medwinpublishers.comijmca.comijpsjournal.comwjpsonline.com The validation of these methods is performed according to guidelines from the International Council for Harmonisation (ICH), which outline requirements for specificity, precision, accuracy, linearity, and robustness. medwinpublishers.comijmca.comijpsjournal.com
In the context of these validations, this compound is indispensable for mass spectrometry-based methods. Its use as an internal standard helps to:
Enhance Accuracy and Precision: By compensating for sample loss during extraction and fluctuations in instrument signal, the deuterated standard ensures that the calculated concentration of the analyte is highly accurate and reproducible. caymanchem.com
Validate Method Specificity: The distinct mass-to-charge ratio of the deuterated standard allows analysts to confirm that the method can differentiate the analyte from other components in the sample matrix.
Establish Linearity: During validation, the linearity of a method is tested across a range of concentrations. Using a fixed amount of the internal standard helps to ensure a consistent and reliable response, confirming the method's quantitative capabilities. wjpsonline.com
The development of such robust analytical methods is a prerequisite for routine quality control testing in the pharmaceutical industry. synzeal.comwjpsonline.com
Table 2: Examples of Validated HPLC Method Parameters for Vilanterol Trifenatate Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Column | Waters BEH X Bridge C18 (250 mm × 4.6 mm, 5 µm) | Kromasil C18 (250 mm×4.6 mm, 5 µm) | Symmetry C18 (150 x 4.6 mm, 5µm) |
| Mobile Phase | Methanol: ACN: Phosphate Buffer pH 7 (60:20:20% v/v) | Methanol and 0.1% Orthophosphoric Acid (80:20 v/v) | Water: Acetonitrile (B52724) (65:35) |
| Flow Rate | 1.0 mL/min | 0.9 mL/min | 1.0 mL/min |
| Detection Wavelength | 280 nm | 264 nm | Not Specified |
| Vilanterol Retention Time | 3.539 min | 2.876 min | 2.96 min |
| Linearity Range (Vilanterol) | 50 µg-250 µg/mL | Not Specified | 6.25-37.5 μg/mL |
| Reference | medwinpublishers.com | ijpsjournal.com | wjpsonline.com |
Ensuring Traceability and Comparability in Pharmaceutical Analysis
Metrological traceability is a core concept in analytical science, ensuring that the results of a measurement can be related to a common, established reference, such as a national or international standard. In pharmaceutical analysis, this is critical for ensuring that data generated by different laboratories, at different times, and using different equipment are reliable and comparable.
The use of this compound as a CRM is key to establishing this traceability. synzeal.com When laboratories use a CRM from an accredited source, they are incorporating a known, traceable standard into their measurement process. lgcstandards.com This allows for the confident comparison of results, which is essential for:
Regulatory Compliance: Regulatory bodies require that the analytical methods used for quality control are validated and that the results are traceable. Using traceable reference standards like those compliant with European Pharmacopoeia (EP) or United States Pharmacopeia (USP) helps meet these requirements. synzeal.com
Global Supply Chains: As pharmaceutical manufacturing and testing are often conducted globally, it is vital that a product tested in one country meets the same quality specifications when tested in another. Traceable standards ensure this consistency.
Stability Studies: Assessing the stability of a drug product over time requires consistent and comparable analytical results. The use of a stable internal standard like this compound contributes to the reliability of these long-term studies. wjpsonline.com
By serving as a stable, well-characterized point of reference, this compound helps to build a chain of traceability from the individual laboratory measurement back to internationally recognized standards, thereby ensuring the comparability and integrity of pharmaceutical quality data.
Emerging Research Perspectives and Methodological Advancements
Advances in Deuterium (B1214612) Labeling Technologies for Complex Drug Molecules
The synthesis of complex deuterated molecules like Vilanterol (B1248922) Trifenatate-d4 relies on sophisticated isotopic labeling techniques. Historically, the incorporation of deuterium required multi-step syntheses, which were often lengthy and costly. cea.frchemicalsknowledgehub.com However, recent advancements have focused on more efficient and selective methods, particularly for structurally complex active pharmaceutical ingredients (APIs). chemicalsknowledgehub.com
Another critical technology is Hydrogen Isotope Exchange (HIE) . musechem.comacs.orgresearchgate.net HIE reactions enable the direct replacement of hydrogen atoms with their deuterium isotopes on a target molecule. acs.orghwb.gov.in These methods are considered highly efficient for preparing deuterated compounds. researchgate.nethwb.gov.in Modern HIE techniques, sometimes accelerated by microwave technology, offer rapid and direct pathways to deuterated products. hwb.gov.in These advancements are part of an expanding toolkit for chemists, which also includes reductive and dehalogenative deuteration techniques. researchgate.net
These evolving technologies are crucial for creating highly specific and stable deuterated internal standards, which are essential for accurate bioanalysis in pharmacokinetic and metabolic studies. acs.orgresearchgate.net The ability to selectively place deuterium atoms on a molecule helps to prevent in-vivo hydrogen-deuterium exchange, ensuring the stability of the label and the reliability of the data generated. outsourcedpharma.com
Table 1: Comparison of Modern Deuterium Labeling Technologies
| Technology | Description | Key Advantages |
|---|---|---|
| Late-Stage Functionalization (LSF) | Incorporation of isotopes at the final stages of a multi-step synthesis. musechem.com | Enhances efficiency and safety by avoiding multiple steps with isotopic materials. musechem.com |
| Hydrogen Isotope Exchange (HIE) | Direct replacement of C-H bonds with C-D bonds on the target molecule. acs.orghwb.gov.in | Highly efficient and allows for late-stage introduction of deuterium. researchgate.netscispace.com |
| Reductive Deuteration | Insertion of deuterium into a molecule through reduction reactions, often using D2 gas or deuteride (B1239839) reagents. researchgate.nethwb.gov.in | Provides an alternative pathway for deuterium incorporation when HIE is not suitable. researchgate.net |
High-Throughput Screening Applications Utilizing Deuterated Analogs
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands of compounds to identify potential drug candidates. bmglabtech.com This process leverages automation, robotics, and advanced data analysis to accelerate target validation and lead identification. bmglabtech.com
Deuterated analogs such as Vilanterol Trifenatate-d4 play a vital, though indirect, role in HTS workflows, particularly in downstream applications like absorption, distribution, metabolism, and excretion (ADME) profiling. While HTS is often associated with primary screening for biological activity, its principles are also applied to rapidly assess the pharmacokinetic properties of promising compounds.
In this context, deuterated compounds serve as ideal stable-isotope-labeled internal standards (SILS) for quantitative analysis using liquid chromatography-mass spectrometry (LC-MS). acs.org The use of a SILS is critical for achieving high precision and accuracy in bioanalytical assays. Because the deuterated standard is nearly identical chemically to the analyte (the non-deuterated drug), it co-elutes and experiences similar ionization effects in the mass spectrometer, correcting for variations in sample preparation and instrument response. scispace.com
The integration of automated liquid handling with rapid LC-MS analysis allows for a high-throughput workflow to quantify parent drug concentrations in biological matrices (e.g., plasma, urine) from early-stage in vitro or in vivo studies. This enables researchers to quickly screen and rank compounds based on metabolic stability, permeability, or other key pharmacokinetic parameters, ensuring that only the most promising candidates advance in the development pipeline.
Table 2: Role of Deuterated Analogs in an HTS-ADME Workflow
| Step | Description | Role of Deuterated Analog (e.g., this compound) |
|---|---|---|
| 1. Sample Preparation | Automated extraction of the drug from biological matrices (e.g., plasma). | Added at a known concentration to each sample as an internal standard to control for variability during extraction. |
| 2. LC-MS Analysis | Rapid chromatographic separation followed by mass spectrometric detection. | Co-elutes with the non-deuterated drug, allowing for precise relative quantification based on the ratio of their mass spectrometer signals. scispace.com |
| 3. Data Processing | Automated software calculates the concentration of the drug in each sample. | The consistent signal from the deuterated standard ensures high accuracy and reproducibility across a large number of samples. |
| 4. Hit Prioritization | Compounds are ranked based on their determined pharmacokinetic properties. | Enables reliable decision-making by providing high-quality quantitative data. |
Integration of this compound Research into Systems Biology and Quantitative Pharmacology Approaches
Quantitative Systems Pharmacology (QSP) and systems biology represent a paradigm shift in drug development, moving from a single-target focus to a more holistic understanding of a drug's effect on complex biological networks. youtube.comfrontiersin.org QSP integrates computational modeling and experimental data to investigate the interactions between a drug and a biological system, aiming to predict drug efficacy and safety. youtube.com
The precise quantitative data derived from studies using this compound as an internal standard are fundamental inputs for building and validating QSP models. These models describe the entire physiological journey of Vilanterol, including its absorption, distribution, metabolism, and excretion (ADME). musechem.comoutsourcedpharma.com By accurately measuring the concentration of Vilanterol in various tissues and at different time points, researchers can develop sophisticated pharmacokinetic/pharmacodynamic (PK/PD) models.
These models are central to QSP and help to:
Elucidate Mechanisms of Action: By linking drug concentration profiles to biological responses, models can explore the complex signaling and metabolic pathways affected by the drug. youtube.com
Predict Human Outcomes: QSP models can simulate how variations in patient physiology might affect drug response, paving the way for personalized medicine. nih.gov
Optimize Drug Development: These approaches can help design more informative clinical trials and identify potential knowledge gaps early in development. nih.gov
In essence, deuterated standards like this compound are critical tools that provide the high-quality, reliable data necessary to fuel the data-hungry algorithms and mathematical frameworks of systems pharmacology. nih.gov This synergy between precise bioanalysis and computational modeling accelerates the translation of basic research into effective therapeutic strategies.
Future Directions in the Application of Isotopic Labeling in Drug Discovery
The field of isotopic labeling is continuously advancing, with future developments poised to further enhance the drug discovery process. A primary focus is on developing novel and more efficient labeling methodologies. researchgate.net This includes expanding the toolkit for late-stage functionalization to a wider range of complex molecules and creating more sustainable and environmentally friendly labeling processes. cea.frmusechem.com
The application of isotopic labeling is also broadening. While its role in ADME studies is well-established, there is growing interest in using deuterated compounds to improve a drug's metabolic properties. musechem.comoutsourcedpharma.com Through the "deuterium kinetic isotope effect," replacing hydrogen with deuterium at a site of metabolism can slow down the drug's breakdown, potentially improving its pharmacokinetic profile. researchgate.net
Furthermore, the integration of isotopic labeling with other advanced analytical and computational tools will continue to deepen our understanding of drug action. chemicalsknowledgehub.com The combination of stable isotope tracers with high-resolution mass spectrometry and QSP modeling will allow for unprecedented insight into the dynamics of drug distribution and target engagement within complex biological systems. musechem.com Collaborative efforts between academic institutions and pharmaceutical companies are expected to drive these innovations, ultimately leading to the development of safer and more effective medicines. cea.fr
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Vilanterol |
| Iodomethane |
| Olaparib |
| Thalidomide |
| Cyclophosphamide |
| 4-ketocyclophosphamide |
| Carboxyphosphamide |
| Aldophosphamide |
| Acrolein |
| Bisphenol A |
| Dibenzoyl peroxide |
| p-cresol |
| 1-acetonapthone |
Q & A
Basic Research Questions
Q. What is the role of Vilanterol Trifenatate-d4 in experimental models of chronic obstructive pulmonary disease (COPD), and how should studies be designed to assess its pharmacological effects?
- Methodological Answer : Studies should use in vivo models (e.g., rodent COPD models) to evaluate bronchodilation efficacy, with dose-response curves and comparative analysis against non-deuterated Vilanterol Trifenatate. Ensure inclusion of control groups (e.g., untreated or DMSO-treated) to isolate compound-specific effects . For in vitro assays (e.g., histone acetylation in cell lines), normalize data to total histone 3 intensity and validate reproducibility across independent experiments .
Q. How can researchers ensure accurate quantification of this compound in pharmacokinetic studies?
- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to enhance specificity. Calibrate instruments using reference standards (e.g., 4-n-Nonylphenol-2,3,5,6-d4 for isotopic purity validation) and report data as mean ± SD from at least three independent replicates .
Q. What ethical considerations apply to preclinical studies involving this compound?
- Methodological Answer : Follow institutional guidelines for animal welfare (e.g., ARRIVE 2.0) and disclose potential proliferative effects observed in rodent reproductive tissues during long-term exposure . For human cell lines, obtain ethical approval for biospecimen use and document informed consent procedures .
Advanced Research Questions
Q. How can contradictory data between in vitro and in vivo studies on this compound’s epigenetic effects be resolved?
- Methodological Answer : Conduct bridging studies to reconcile discrepancies. For example, compare histone acetylation levels in cell cultures (normalized to histone 3) with tissue-specific epigenetic markers in animal models. Use Bayesian meta-analysis to assess heterogeneity across studies and adjust for confounders like dosing intervals or species-specific metabolism .
Q. What frameworks are optimal for structuring hypothesis-driven research on this compound’s mechanism of action?
- Methodological Answer : Apply the PICOT framework to define:
- P opulation (e.g., specific cell lines or animal strains),
- I ntervention (e.g., dose ranges or administration routes),
- C omparison (e.g., non-deuterated analogs or placebo),
- O utcome (e.g., bronchodilation efficacy or histone modification),
- T imeframe (e.g., acute vs. chronic exposure).
This ensures clarity and reproducibility .
Q. How can researchers optimize the detection of this compound in complex biological matrices?
- Methodological Answer : Employ quasi-statistical approaches (e.g., signal-to-noise ratio optimization in LC-MS/MS) and validate methods using spiked matrices (e.g., plasma or lung tissue homogenates). Report limits of detection (LOD) and quantification (LOQ) with confidence intervals .
Data Analysis and Interpretation
Q. What statistical methods are recommended for analyzing dose-dependent effects of this compound?
- Methodological Answer : Use nonlinear regression models (e.g., log-dose vs. response) and ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare groups. For small sample sizes, apply non-parametric tests (e.g., Kruskal-Wallis) and report effect sizes (e.g., Cohen’s d) .
Q. How should researchers address variability in this compound’s stability under different storage conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
